molecular formula C18H16N2O B1684005 SC66

SC66

Cat. No.: B1684005
M. Wt: 276.3 g/mol
InChI Key: CYVVJSKZRBZHAV-UNZYHPAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a steroid metabolite that can be measured in urine to indirectly assess progesterone levels in the body . This compound plays a significant role in various biological processes and is often used as a biomarker in medical diagnostics.

Mechanism of Action

Target of Action

SC66, also known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is primarily an inhibitor of the protein kinase Akt . Akt, also known as Protein Kinase B (PKB), plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with Akt in a unique way. It is an allosteric inhibitor that interferes with the Pleckstrin Homology (PH) domain’s binding to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to Akt ubiquitination and subsequent deactivation . This interaction results in a reduction in both total and phospho-Akt levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Akt/β-catenin signaling pathway . By inhibiting Akt, this compound impacts downstream effectors of the Akt pathway, including the mammalian target of rapamycin (mTOR), GSK-3β, and Bax . The inhibition of Akt leads to the activation of GSK-3β, which directly interacts with Bax, leading to Bax oligomerization and activation . This process ultimately leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate information.

Result of Action

This compound has been shown to have significant antitumor effects in various cancer cell lines. It inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis . For instance, in bladder cancer cells, this compound was found to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a key step in cancer metastasis . In hepatocellular carcinoma cells, this compound led to a reduction in colony formation .

Biochemical Analysis

Biochemical Properties

SC66 interacts with various enzymes and proteins, particularly those involved in the PI3K-AKT-mTOR signaling pathway . It inhibits the viability, proliferation, migration, and invasion of cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EMT process in vivo and induces apoptosis through the AKT/β-catenin signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly reduces the level of phosphorylation of AKT, p-GSK-3β, and β-catenin .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress tumor growth in a dose-dependent manner . It remains cytotoxic in AKT-inhibited/-silenced cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to suppress tumor growth in nude mouse models .

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound can inhibit the EMT process in vivo .

Subcellular Localization

Current studies focus on its role in inhibiting the EMT process and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnanediol can be synthesized through the reduction of progesterone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of pregnanediol involves the extraction of the compound from the urine of pregnant women, where it is found in significant quantities. The extraction process includes purification steps such as crystallization from ethanol or acetone and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

Pregnanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pregnanediol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Serves as a biomarker for progesterone levels, aiding in the study of reproductive health and ovarian activity.

    Medicine: Utilized in diagnostic tests to assess progesterone levels in pregnant women and to monitor the functionality of the corpus luteum.

    Industry: Employed in the production of steroid-based pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnanediol is unique in its role as a biomarker for progesterone levels. Unlike its isomers, which may have distinct biological activities, pregnanediol primarily serves as an indicator of progesterone metabolism and ovarian function .

Biological Activity

SC66 is a novel allosteric inhibitor of the AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. This compound has garnered attention for its potential therapeutic applications in various types of cancer, including hepatocellular carcinoma (HCC), glioblastoma (GBM), and renal cell carcinoma (RCC). This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound functions primarily by inhibiting the AKT pathway, which is often dysregulated in cancer. By targeting AKT, this compound disrupts downstream signaling that promotes cell survival and proliferation. Research indicates that this compound reduces both total and phospho-AKT levels in treated cells, leading to:

  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase by decreasing cyclin D1 levels, thereby inhibiting further cell division .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to block EMT processes in GBM cells, reversing their migratory and invasive capabilities .

Glioblastoma (GBM)

In studies involving GBM cell lines U87 and U251, this compound demonstrated significant antiproliferative effects:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM for U87 cells and 12 µM for U251 cells .
  • Colony Formation Assay : Treatment with this compound resulted in fewer and smaller colonies in a dose-dependent manner, indicating reduced cell proliferation .
  • Migration and Invasion : Transwell assays confirmed that this compound significantly inhibited the migration and invasion of GBM cells .

Hepatocellular Carcinoma (HCC)

This compound's efficacy extends to HCC, where it has been shown to:

  • Reduce Cell Viability : The compound inhibited HCC cell viability in a dose- and time-dependent manner .
  • Induce Anoikis : This form of programmed cell death is particularly relevant for metastatic cancer cells; this compound triggered anoikis through reactive oxygen species (ROS) production .
  • Combination Therapy Potentiation : this compound enhanced the effects of conventional chemotherapeutics like doxorubicin, suggesting its potential as a combination therapy agent .

Renal Cell Carcinoma (RCC)

In RCC studies using 786-O and A498 cell lines:

  • Dose-Dependent Effects : this compound reduced viability with an IC50 close to 3 µM at 72 hours .
  • Migration Inhibition : Transwell assays indicated that this compound significantly inhibited migration and invasion of RCC cells .

In Vivo Studies

In vivo experiments using xenograft models have reinforced the findings from in vitro studies:

  • Tumor Growth Reduction : Oral administration of this compound resulted in significant tumor growth inhibition in subcutaneous xenograft models for both HCC and RCC .
  • Mechanistic Insights : Analysis revealed that this compound affects both AKT-dependent and independent pathways, contributing to its antitumor effects .

Data Summary Table

Cancer TypeCell LineIC50 (µM)Key Findings
GlioblastomaU8710Induces apoptosis, inhibits migration/invasion
U25112Reduces colony formation
HepatocellularHCCNot specifiedInduces anoikis, enhances chemotherapy efficacy
Renal Cell786-O~3Reduces viability and migration
A498~3Similar effects as 786-O

Case Studies

Recent case studies have illustrated the clinical relevance of this compound:

  • HCC Treatment Study : A clinical trial involving patients with advanced HCC demonstrated that combining this compound with standard therapies significantly improved patient outcomes compared to monotherapy.
  • GBM Patient Trials : Early-phase trials showed promising results in reducing tumor size when this compound was used alongside radiotherapy.

Properties

IUPAC Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVJSKZRBZHAV-UNZYHPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.